PMMB-317
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Overview
Description
PMMB-317 is a novel potent irriversible dual inhibitor of tubulin and epidermal growth factor receptor (EGFR), inducing the apoptosis of A549 cells in a dose- and time-dependent manner, along with decrease in mitochondrial membrane potential (MMP), production of ROS and alterations in apoptosis-related protein levels.
Scientific Research Applications
1. Anticancer Properties
PMMB-317 has demonstrated significant potential in cancer research. A study found that this compound, a derivative of shikonin combined with benzoylacrylic, exhibits potent inhibitory effects on both tubulin and the epidermal growth factor receptor (EGFR). In vitro assays showed that this compound had strong anti-EGFR activity and anti-proliferative effects against the A549 cell line, comparable to Afatinib. The compound induced apoptosis in A549 cells, decreased mitochondrial membrane potential, increased ROS production, and altered levels of apoptosis-related proteins. Additionally, it arrested the cell cycle at the G2/M phase, inhibited EGFR activity by blocking downstream signaling pathways, and suppressed cell migration through the Wnt/β-catenin signaling pathway. Molecular docking simulations indicated that this compound could bind to both EGFR and tubulin proteins, supporting its dual inhibitory role. These findings suggest that this compound could be a promising lead compound for developing new anticancer agents (Sun et al., 2019).
2. STAT3 Inhibition
In another study, this compound was identified as a STAT3 inhibitor. STAT3, an oncogenic protein frequently activated in human tumors, is a valid target for anticancer drug design. This compound, based on modifications to the shikonin scaffold, showed a strong inhibitory profile against STAT3 in human breast cancer cells, especially MDA-MB-231 cells. It induced apoptosis in these cells, reduced mitochondrial membrane potential, produced ROS, and altered levels of apoptosis-related proteins. This compound specifically inhibited STAT3 activation, transcriptional activity, nuclear translocation, and the expression of downstream target genes, without significantly affecting STAT1 and STAT5. Moreover, in vivo studies revealed that this compound dramatically suppressed tumor growth in xenograft models, indicating its potential as a therapeutic anti-neoplastic agent (Qiu et al., 2017).
properties
Molecular Formula |
C26H21FO7 |
---|---|
Molecular Weight |
464.4454 |
IUPAC Name |
1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl (E)-4-(4-fluorophenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C26H21FO7/c1-14(2)3-11-22(34-23(32)12-10-18(28)15-4-6-16(27)7-5-15)17-13-21(31)24-19(29)8-9-20(30)25(24)26(17)33/h3-10,12-13,22,29-30H,11H2,1-2H3/b12-10+ |
InChI Key |
IXGSOHPHTSESPK-ZRDIBKRKSA-N |
SMILES |
O=C(OC(C(C1=O)=CC(C2=C1C(O)=CC=C2O)=O)C/C=C(C)\C)/C=C/C(C3=CC=C(F)C=C3)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PMMB-317; PMMB 317; PMMB317 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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